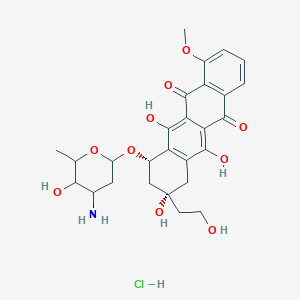

(7S,9R)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13-Deoxyadriamycinhydrochlorid, auch bekannt als 13-Deoxydoxorubicinhydrochlorid, ist ein niedermolekulares Medikament, das zur Klasse der Anthracyclin-Antibiotika gehört. Es ist strukturell ähnlich wie Doxorubicin, jedoch fehlt ihm die Hydroxylgruppe an der 13. Position. Diese Modifikation führt zu einer Verbindung, die während des Stoffwechsels nicht in Doxorubicinol umgewandelt wird, wodurch ihre Kardiotoxizität reduziert wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 13-Deoxyadriamycinhydrochlorid umfasst die Umwandlung von Adriamycinhydrochlorid in sein Tosylhydrazon-Derivat unter Verwendung von p-Toluolsulfonylhydrazid in Methanol. Die Hydrazone-Funktionalität wird dann mit Natriumcyanoborhydrid in Gegenwart von p-Toluolsulfonsäure reduziert, was zu dem deoxygenierten Produkt führt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 13-Deoxyadriamycinhydrochlorid sind im öffentlichen Bereich nicht gut dokumentiert. Die Synthese folgt wahrscheinlich ähnlichen Schritten wie die Laborsynthese, mit Optimierungen für die Skalierung und Reinheit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-deoxyadriamycin hydrochloride involves the conversion of adriamycin hydrochloride to its tosylhydrazone derivative using p-toluenesulfonylhydrazide in methanol. The hydrazone functionality is then reduced using sodium cyanoborohydride in the presence of p-toluenesulfonic acid, resulting in the deoxygenated product .

Industrial Production Methods: Industrial production methods for 13-deoxyadriamycin hydrochloride are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis, with optimizations for scale-up and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 13-Deoxyadriamycinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Hydrochinon-Derivate zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen an bestimmten Positionen am Anthracyclinring eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Chinon-Derivate.

Reduktion: Hydrochinon-Derivate.

Substitution: Verschiedene substituierte Anthracyclin-Derivate.

Wissenschaftliche Forschungsanwendungen

13-Deoxyadriamycinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen von Anthracyclinen mit DNA zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der Medikamentenresistenz in Krebszellen zu untersuchen.

Medizin: Es wurde auf sein Potenzial für den Einsatz in der Chemotherapie, insbesondere bei metastasiertem Brustkrebs, untersucht, da es im Vergleich zu Doxorubicin eine geringere Kardiotoxizität aufweist

Industrie: Die Verbindung wird bei der Entwicklung neuer Anthracyclin-Derivate mit verbesserten therapeutischen Profilen eingesetzt.

5. Wirkmechanismus

13-Deoxyadriamycinhydrochlorid übt seine Wirkung aus, indem es sich in die DNA interkaliert und die Aktivität der Topoisomerase II hemmt, eines Enzyms, das für die DNA-Replikation und -Transkription entscheidend ist. Diese Hemmung führt zur Bildung von DNA-Doppelstrangbrüchen, was letztendlich zum Zelltod führt. Die geringere Kardiotoxizität der Verbindung ist darauf zurückzuführen, dass sie nicht in Doxorubicinol, ein Metabolit, der bekanntermaßen Herzschäden verursacht, umgewandelt werden kann .

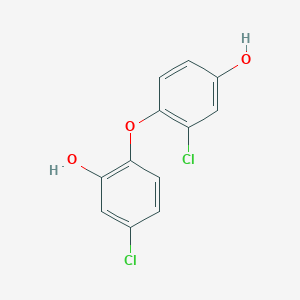

Ähnliche Verbindungen:

Doxorubicin: Ein weit verbreitetes Anthracyclin mit erheblicher Kardiotoxizität.

Daunomycin: Ein weiteres Anthracyclin mit einem ähnlichen Wirkmechanismus, jedoch mit unterschiedlichen therapeutischen Anwendungen.

Epirubicin: Ein Derivat von Doxorubicin mit einem leicht anderen Nebenwirkungsprofil.

Einzigartigkeit von 13-Deoxyadriamycinhydrochlorid: 13-Deoxyadriamycinhydrochlorid ist unter den Anthracyclinen aufgrund seiner reduzierten Kardiotoxizität einzigartig, was es zu einem vielversprechenden Kandidaten für die Chemotherapie mit einem potenziell besseren Sicherheitsprofil macht .

Wirkmechanismus

13-Deoxyadriamycin hydrochloride exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. The compound’s reduced cardiotoxicity is attributed to its inability to form doxorubicinol, a metabolite known to cause heart damage .

Vergleich Mit ähnlichen Verbindungen

Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

Daunomycin: Another anthracycline with a similar mechanism of action but different therapeutic applications.

Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.

Uniqueness of 13-Deoxyadriamycin Hydrochloride: 13-Deoxyadriamycin hydrochloride is unique among anthracyclines due to its reduced cardiotoxicity, making it a promising candidate for chemotherapy with a potentially better safety profile .

Eigenschaften

CAS-Nummer |

65360-29-4 |

|---|---|

Molekularformel |

C27H32ClNO10 |

Molekulargewicht |

566.0 g/mol |

IUPAC-Name |

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H31NO10.ClH/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33;/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17-,22+,27-;/m0./s1 |

InChI-Schlüssel |

YZSQITAPLDJGKS-RYQLBYGJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)

![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)

![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)

![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)